molecular formula C8H8BrNO3 B8470896 Methyl 2-amino-4-bromo-3-hydroxybenzoate

Methyl 2-amino-4-bromo-3-hydroxybenzoate

Cat. No.: B8470896
M. Wt: 246.06 g/mol
InChI Key: VINXVFDATQEXOF-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromo-3-hydroxybenzoate is a substituted aromatic ester with the molecular formula C₈H₈BrNO₃. Its structure comprises a benzoic acid backbone esterified with methanol, featuring three distinct substituents:

  • Amino group (-NH₂) at position 2 (ortho to the ester group).
  • Bromo group (-Br) at position 4 (para to the hydroxyl group).
  • Hydroxyl group (-OH) at position 3 (meta to the ester group).

These substituents confer unique physicochemical properties:

  • Polarity and Solubility: The amino and hydroxyl groups enhance polarity, favoring solubility in polar solvents like DMSO or methanol.
  • Reactivity: The bromo group enables cross-coupling reactions (e.g., Suzuki), while the amino group allows derivatization (e.g., diazotization).
  • Acidity: The hydroxyl group (pKa ~10–12) is less acidic than ortho-hydroxybenzoates (e.g., methyl salicylate, pKa ~8–10) due to the absence of intramolecular hydrogen bonding .

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 2-amino-4-bromo-3-hydroxybenzoate

InChI

InChI=1S/C8H8BrNO3/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,11H,10H2,1H3

InChI Key

VINXVFDATQEXOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)O)N

Origin of Product

United States

Comparison with Similar Compounds

Methyl Salicylate (Methyl 2-hydroxybenzoate)

Structural Similarities : Both compounds are methyl esters of hydroxybenzoic acids.
Key Differences :

Property Methyl 2-amino-4-bromo-3-hydroxybenzoate Methyl Salicylate
Substituents -NH₂ (position 2), -Br (position 4), -OH (position 3) -OH (position 2)
Molecular Weight 246.06 g/mol 152.15 g/mol
Volatility Low (solid at room temperature) High (liquid, used in fragrances)
Reactivity Bromo group enables cross-coupling; amino group permits derivatization Ester hydrolysis dominates
Applications Pharmaceutical intermediate Fragrance, topical analgesics

Methyl salicylate’s volatility and simpler structure make it suitable for gas-phase applications (e.g., atmospheric studies ), whereas the target compound’s functional groups suggest utility in synthetic chemistry.

Terpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Structural Similarities: Both are methyl esters, but terpenoid esters (e.g., sandaracopimaric acid methyl ester ) have complex aliphatic backbones.

Property This compound Sandaracopimaric Acid Methyl Ester
Backbone Aromatic (benzoic acid) Diterpenoid (aliphatic)
Solubility Polar solvents (DMSO, methanol) Lipophilic solvents (hexane, ether)
Stability Susceptible to hydrolysis and oxidation Stable under ambient conditions
Biological Role Synthetic intermediate Natural resin component

The aromatic backbone of the target compound facilitates electronic conjugation, influencing UV absorption and reactivity, unlike terpenoid esters.

General Methyl Ester Properties

Evidence from methyl ester studies (Table 3, IC-AMCE 2023 ) highlights trends:

  • Hydrolysis : Electron-withdrawing groups (e.g., -Br) stabilize esters against hydrolysis compared to electron-donating groups (e.g., -NH₂).
  • Melting Points : Aromatic esters with polar substituents (e.g., -OH) exhibit higher melting points than aliphatic esters.

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